molecular formula C8H7BrO3 B2960300 4-Bromophenylglyoxal hydrate CAS No. 80352-42-7; 859775-25-0

4-Bromophenylglyoxal hydrate

Cat. No.: B2960300
CAS No.: 80352-42-7; 859775-25-0
M. Wt: 231.045
InChI Key: IOONPDHKLYFDML-UHFFFAOYSA-N
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Description

4-Bromophenylglyoxal hydrate (CAS: 80352-42-7) is a brominated aromatic glyoxal derivative with the molecular formula C₈H₇BrO₃ and an average molecular weight of 231.045 g/mol . Structurally, it features a glyoxal group (α-ketoaldehyde) attached to a para-brominated benzene ring, stabilized as a monohydrate. This compound is widely utilized in organic synthesis, particularly for:

  • Peptide modification: Its bromine isotopic signature (≈50:50 ratio of ⁷⁹Br and ⁸¹Br) enables precise detection of citrullinated proteins via MALDI-TOF mass spectrometry .
  • Heterocycle synthesis: Reacts with N-alkoxy-N’-arylureas in acetic acid to form diastereomeric imidazolidinones (e.g., 5-(4-bromophenyl)-3-n-butyloxy-4,5-dihydroxy-1-phenylimidazolidin-2-one) .
  • Pharmaceutical intermediates: Used in Passerini reactions to synthesize isocoumarins and other bioactive molecules .

Its hydrate form enhances solubility in polar solvents, facilitating reactions in aqueous or acidic media.

Properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOONPDHKLYFDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80352-42-7
Record name 4-Bromophenylglyoxal hydrate
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Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 4-bromophenylglyoxal hydrate with analogous phenylglyoxal derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Applications
This compound C₈H₇BrO₃ 231.045 -Br (para) 80352-42-7 Peptide tagging, heterocycle synthesis
3-Bromophenylglyoxal hydrate C₈H₇BrO₃ 231.045 -Br (meta) 106134-16-1 Synthetic intermediate (limited data)
4-Methoxyphenylglyoxal hydrate C₉H₁₀O₄ 182.17 -OCH₃ (para) 16267-10-0 Photochemical reactions
4-Fluorophenylglyoxal C₈H₅FO₂ 168.12 -F (para) 403-32-7 Electron-deficient aldehyde reactions
4-(Trifluoromethyl)phenylglyoxal hydrate C₉H₇F₃O₃ 244.15 -CF₃ (para) 1736-56-7 Fluorinated drug synthesis
Key Observations:
  • Substituent Effects : Bromine (Br) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing electrophilicity of the glyoxal moiety. Methoxy (-OCH₃) is electron-donating, reducing reactivity .
  • Isotopic Utility : 4-Bromo derivatives uniquely leverage bromine’s isotopic pattern for mass spectrometry .
  • Hydrate Stability: Hydrated forms (e.g., 4-bromo, 4-CF₃) improve aqueous solubility compared to non-hydrated analogs like 4-fluorophenylglyoxal.
This compound
  • Forms diastereomeric imidazolidinones with N-alkoxy-N’-arylureas (52 h, 26°C in acetic acid) .
  • Participates in Passerini reactions with carboxylic acids and isonitriles to yield α-acyloxy amides .
3-Bromophenylglyoxal Hydrate
  • Limited application data, but meta-substitution likely alters regioselectivity in cyclization reactions compared to para-bromo analogs.
4-Methoxyphenylglyoxal Hydrate
  • Electron-donating methoxy group stabilizes intermediates in photochemical reactions, enabling light-driven syntheses .
4-(Trifluoromethyl)phenylglyoxal Hydrate
  • Strong electron-withdrawing -CF₃ group accelerates nucleophilic additions but requires careful handling due to environmental and health risks .
4-Fluorophenylglyoxal
  • Smaller substituent (F) allows sterically unhindered reactions, useful in synthesizing fluorinated aromatic aldehydes.

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